molecular formula C19H15BrFNO2S B11500463 1-(4-bromo-2-fluorophenyl)-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

1-(4-bromo-2-fluorophenyl)-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11500463
M. Wt: 420.3 g/mol
InChI Key: AEDFYJGBWKBISO-UHFFFAOYSA-N
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Description

1-(4-BROMO-2-FLUOROPHENYL)-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromine and fluorine-substituted phenyl ring, a thiophene ring, and an octahydroquinoline core. The presence of these diverse functional groups makes it an interesting subject for chemical synthesis and reactivity studies.

Preparation Methods

The synthesis of 1-(4-BROMO-2-FLUOROPHENYL)-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction between 4-bromo-2-fluoroaniline and thiophene-2-carboxylic acid, followed by cyclization with a suitable reagent, can yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

1-(4-BROMO-2-FLUOROPHENYL)-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The bromine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Scientific Research Applications

1-(4-BROMO-2-FLUOROPHENYL)-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of specific proteins or enzymes.

    Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-BROMO-2-FLUOROPHENYL)-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-BROMO-2-FLUOROPHENYL)-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can be compared with other similar compounds, such as:

    1-(4-BROMO-2-FLUOROPHENYL)-4-(THIOPHEN-2-YL)-1,2,3,4-TETRAHYDROQUINOLINE-2,5-DIONE: This compound lacks the octahydroquinoline core, making it less stable and less reactive in certain chemical reactions.

    1-(4-BROMO-2-FLUOROPHENYL)-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE: The presence of different substituents on the phenyl or thiophene rings can significantly alter the compound’s reactivity and applications.

Properties

Molecular Formula

C19H15BrFNO2S

Molecular Weight

420.3 g/mol

IUPAC Name

1-(4-bromo-2-fluorophenyl)-4-thiophen-2-yl-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione

InChI

InChI=1S/C19H15BrFNO2S/c20-11-6-7-14(13(21)9-11)22-15-3-1-4-16(23)19(15)12(10-18(22)24)17-5-2-8-25-17/h2,5-9,12H,1,3-4,10H2

InChI Key

AEDFYJGBWKBISO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(CC(=O)N2C3=C(C=C(C=C3)Br)F)C4=CC=CS4)C(=O)C1

Origin of Product

United States

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